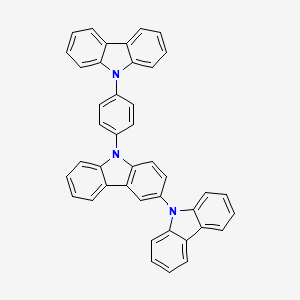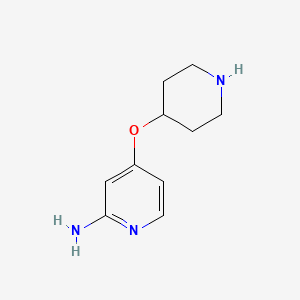![molecular formula C56H35N5S3 B14139395 10-[2,3-Bis(4-phenothiazin-10-ylphenyl)quinoxalin-6-yl]phenothiazine](/img/structure/B14139395.png)
10-[2,3-Bis(4-phenothiazin-10-ylphenyl)quinoxalin-6-yl]phenothiazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-[2,3-Bis(4-phenothiazin-10-ylphenyl)quinoxalin-6-yl]phenothiazine is a complex organic compound that belongs to the phenothiazine family. Phenothiazines are known for their diverse applications, particularly in the fields of medicine and materials science. This compound is characterized by its unique structure, which includes multiple phenothiazine units connected through a quinoxaline core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-[2,3-Bis(4-phenothiazin-10-ylphenyl)quinoxalin-6-yl]phenothiazine typically involves multi-step organic reactions. One common approach is the condensation of phenothiazine derivatives with quinoxaline precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
10-[2,3-Bis(4-phenothiazin-10-ylphenyl)quinoxalin-6-yl]phenothiazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
10-[2,3-Bis(4-phenothiazin-10-ylphenyl)quinoxalin-6-yl]phenothiazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Phenothiazine derivatives are known for their pharmacological properties, including antipsychotic and antiemetic effects
Industry: The compound’s electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Wirkmechanismus
The mechanism of action of 10-[2,3-Bis(4-phenothiazin-10-ylphenyl)quinoxalin-6-yl]phenothiazine involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with neurotransmitter receptors or enzymes, leading to various pharmacological effects. In materials science, its electronic properties enable it to function as a semiconductor or light-emitting material.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenothiazine: The parent compound of the phenothiazine family, known for its antipsychotic properties.
Diketopyrrolopyrrole-based Conjugated Polymers: These polymers share similar electronic properties and are used in organic electronics.
10-Phenyl-10H-phenothiazine: A simpler derivative with applications in organic synthesis and materials science.
Uniqueness
10-[2,3-Bis(4-phenothiazin-10-ylphenyl)quinoxalin-6-yl]phenothiazine is unique due to its complex structure, which combines multiple phenothiazine units with a quinoxaline core. This structure imparts distinct electronic and chemical properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C56H35N5S3 |
|---|---|
Molekulargewicht |
874.1 g/mol |
IUPAC-Name |
10-[2,3-bis(4-phenothiazin-10-ylphenyl)quinoxalin-6-yl]phenothiazine |
InChI |
InChI=1S/C56H35N5S3/c1-7-19-49-43(13-1)59(44-14-2-8-20-50(44)62-49)38-29-25-36(26-30-38)55-56(37-27-31-39(32-28-37)60-45-15-3-9-21-51(45)63-52-22-10-4-16-46(52)60)58-42-35-40(33-34-41(42)57-55)61-47-17-5-11-23-53(47)64-54-24-12-6-18-48(54)61/h1-35H |
InChI-Schlüssel |
SZTRYGUOSYOFAC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C4=CC=C(C=C4)C5=NC6=C(C=C(C=C6)N7C8=CC=CC=C8SC9=CC=CC=C97)N=C5C1=CC=C(C=C1)N1C2=CC=CC=C2SC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methyl-3-{[(E)-(3-nitrophenyl)methylidene]amino}quinazolin-4(3H)-one](/img/structure/B14139317.png)

![5,8-Dimethoxy-1,2-dihydro-3H-cyclopenta[a]naphthalen-3-one](/img/structure/B14139330.png)
![Ethyl 2-cyano[1,1-biphenyl]-2-carboxylate](/img/structure/B14139332.png)


![N-[3-(Benzyloxy)-4-nitrophenyl]acetamide](/img/structure/B14139342.png)



![2-[4-(2-Methoxyphenyl)piperazin-1-yl]-5-nitrobenzoic acid](/img/structure/B14139369.png)

![2-(4-Nitrophenyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B14139384.png)

